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molecular formula C7H3BrClNS B1287683 5-Bromo-2-chlorobenzo[d]thiazole CAS No. 824403-26-1

5-Bromo-2-chlorobenzo[d]thiazole

Cat. No. B1287683
M. Wt: 248.53 g/mol
InChI Key: CQHUAYKIQCBOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420052B2

Procedure details

To sulfuryl dichloride (5 mL) was added 5-bromobenzo[d]thiazole-2-thiol (450 mg, 1.8 mmol) portionwise. The mixture was stirred at rt for 1 hour and heated at 50° C. for 15 min. After cooling to rt, the reaction mixture was slowly poured onto ice (50 g) and the resulting suspension was stirred for 30 min. Solid was collected through filtration and washed with water (10 mL) and dried under high vacuum to afford 5-bromo-2-chlorobenzo[d]thiazole as a pink solid (470 mg, 100%). MS (ESI) m/z 248 (M+H+).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[S:14][C:13](S)=[N:12][C:11]=2[CH:16]=1>>[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[S:14][C:13]([Cl:4])=[N:12][C:11]=2[CH:16]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
450 mg
Type
reactant
Smiles
BrC=1C=CC2=C(N=C(S2)S)C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
ADDITION
Type
ADDITION
Details
the reaction mixture was slowly poured onto ice (50 g)
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Solid was collected through filtration
WASH
Type
WASH
Details
washed with water (10 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC2=C(N=C(S2)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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